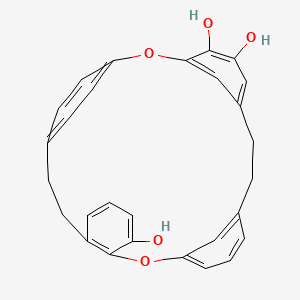![molecular formula C7H14N2 B1204008 3,7-二氮杂双环[3.3.1]壬烷 CAS No. 280-74-0](/img/structure/B1204008.png)
3,7-二氮杂双环[3.3.1]壬烷
描述
3,7-Diazabicyclo[3.3.1]nonane, also known as DBN, is a bicyclic organic compound that has been extensively studied for its potential applications in various fields. DBN is a white crystalline powder that is soluble in water and organic solvents. It has a unique structure that makes it an excellent candidate for use in chemical synthesis, catalysis, and drug discovery.
科学研究应用
烟碱型乙酰胆碱受体 (nAChR) 配体:3,7-二氮杂双环[3.3.1]壬烷是设计与 nAChR 选择性相互作用的配体的支架。氢键受体系统和烷基和芳基等取代基的变化影响其对不同 nAChR 亚型的亲和力和选择性 (Eibl 等人,2013)。
刺激敏感型脂质体递送系统:它可用于设计脂质体递送系统的分子开关。3,7-二氮杂双环[3.3.1]壬烷衍生物的修饰可以在特定条件下(例如 pH 值的变化)使脂质体快速释放水溶性化合物 (Veremeeva 等人,2021)。
脂质双层改性剂:3,7-二氮杂双环[3.3.1]壬烷的衍生物已被合成用作脂质双层改性剂。这些衍生物可以在特定条件下发生构象重组,使其在刺激敏感型脂质体容器的开发中很有用 (Veremeeva 等人,2019)。
药理学应用:3,7-二氮杂双环[3.3.1]壬烷的某些衍生物在治疗多种疾病方面显示出潜力。它们的生物活性和毒性是正在进行的研究课题 (Malmakova 等人,2021)。
药物制剂:它已被探索用于药物物质中,特别是在口服剂型中,用于治疗认知障碍和其他神经系统疾病 (Brkich 等人,2020)。
AMPA 受体的正变构调节剂:3,7-二氮杂双环[3.3.1]壬烷的衍生物已被研究其作为中枢神经系统中 AMPA 受体的正变构调节剂的潜力,显示出治疗精神神经疾病的希望 (Grigoriev 等人,2019)。
作用机制
Target of Action
The primary targets of 3,7-Diazabicyclo[3.3.1]nonane are the AMPA receptors . These receptors are a type of glutamate receptor, which play a crucial role in the mammalian central nervous system . They are directly involved in the formation of cognitive functions and memory .
Mode of Action
3,7-Diazabicyclo[3.3.1]nonane interacts with AMPA receptors as a positive allosteric modulator (PAM) . This means it enhances the receptor’s response to its natural ligand, glutamate . This prevents hyperstimulation of the CNS glutamatergic system and neurotoxicity .
Biochemical Pathways
The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane facilitates glutamatergic neurotransmission in the central nervous system . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-Diazabicyclo[33As a positive allosteric modulator of ampa receptors, it is expected to have good bioavailability and cns penetration to exert its effects .
Result of Action
The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane has been shown to have a cognitive-stimulating effect . It has demonstrated effectiveness in behavioral experiments simulating various acute impairments of memory and cognitive functions, as well as in chronic experiments simulating the pathology of Alzheimer’s disease .
未来方向
The [3,7]-diazabicyclo[3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids. In recent times, bicyclic bispidine derivatives have been thoroughly investigated for their applications as catalysts, metal chelating agents, and lately in coordination polymers chemistry . These compounds have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
生化分析
Biochemical Properties
3,7-Diazabicyclo[3.3.1]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system . The interaction of 3,7-Diazabicyclo[3.3.1]nonane with AMPA receptors enhances glutamatergic neurotransmission, which is crucial for cognitive functions such as learning and memory . Additionally, 3,7-Diazabicyclo[3.3.1]nonane has been found to interact with neurotrophic factors like BDNF and NGF, promoting neuronal survival and growth .
Cellular Effects
The effects of 3,7-Diazabicyclo[3.3.1]nonane on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating AMPA receptor activity, leading to enhanced synaptic plasticity and improved cognitive functions . This compound also affects gene expression by inducing the production of neurotrophic factors, which support neuronal health and function . Furthermore, 3,7-Diazabicyclo[3.3.1]nonane impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in neurotransmission .
Molecular Mechanism
At the molecular level, 3,7-Diazabicyclo[3.3.1]nonane exerts its effects through several mechanisms. It binds to the allosteric sites of AMPA receptors, enhancing their response to glutamate and facilitating synaptic transmission . This binding interaction leads to the activation of downstream signaling pathways that promote synaptic plasticity and cognitive functions . Additionally, 3,7-Diazabicyclo[3.3.1]nonane induces changes in gene expression by upregulating the production of neurotrophic factors such as BDNF and NGF, which are essential for neuronal survival and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Diazabicyclo[3.3.1]nonane have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 3,7-Diazabicyclo[3.3.1]nonane can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive functions .
Dosage Effects in Animal Models
The effects of 3,7-Diazabicyclo[3.3.1]nonane vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, 3,7-Diazabicyclo[3.3.1]nonane may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3,7-Diazabicyclo[3.3.1]nonane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux of neurotransmitters, particularly glutamate, by modulating the activity of AMPA receptors . This modulation affects the levels of metabolites involved in neurotransmission, contributing to the compound’s overall impact on cognitive functions and synaptic plasticity .
Transport and Distribution
Within cells and tissues, 3,7-Diazabicyclo[3.3.1]nonane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as synaptic membranes, where it can exert its biochemical effects . The compound’s distribution is crucial for its efficacy in modulating synaptic transmission and enhancing cognitive functions.
Subcellular Localization
The subcellular localization of 3,7-Diazabicyclo[3.3.1]nonane plays a vital role in its activity and function. It is primarily localized to synaptic membranes, where it interacts with AMPA receptors to modulate synaptic transmission . Additionally, post-translational modifications and targeting signals may direct 3,7-Diazabicyclo[3.3.1]nonane to specific compartments or organelles, influencing its overall biochemical activity .
属性
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQJKANBKHDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182283 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-74-0 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diazabicyclo(3.3.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6VDH22TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
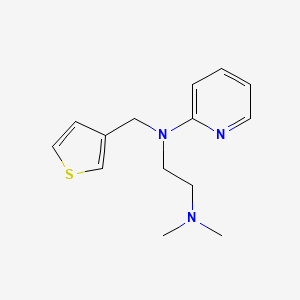
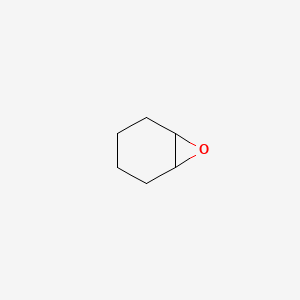
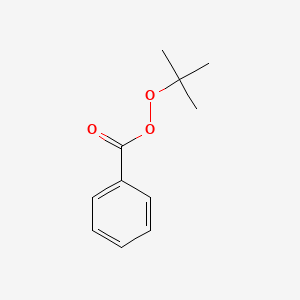
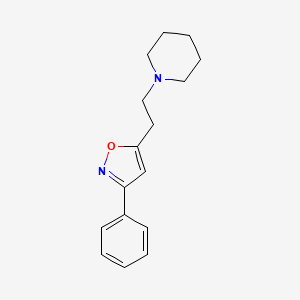



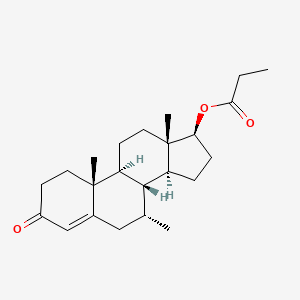
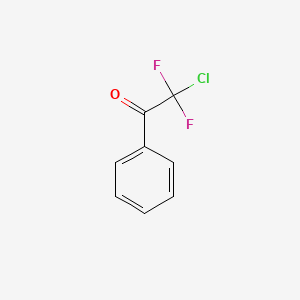
![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)

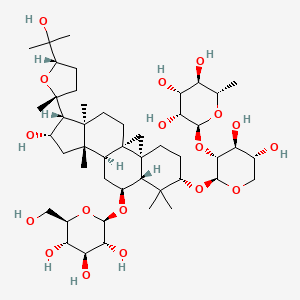
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
